3-Methylglutamic acid can be sourced from both natural and synthetic processes. It is primarily derived from the enzymatic methylation of glutamic acid, facilitated by specific methyltransferases. In nature, it is found in certain antibiotics where it contributes to their biological activity. The classification of 3-methylglutamic acid falls under the category of modified amino acids, which are significant for their roles in various biochemical pathways and therapeutic applications .
The synthesis of 3-methylglutamic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing 3-methylglutamic acid for research and pharmaceutical applications.
The molecular formula for 3-methylglutamic acid is CHNO. The compound features two carboxylic acid groups and one amino group, characteristic of amino acids. The structural representation can be described as follows:
The compound exhibits chirality due to the presence of asymmetric carbon atoms at positions 2 and 3, leading to distinct stereoisomers.
3-Methylglutamic acid participates in various chemical reactions typical of amino acids:
These reactions are fundamental in biochemical pathways and synthetic chemistry.
The mechanism of action for 3-methylglutamic acid primarily revolves around its incorporation into lipopeptide antibiotics. In these antibiotics, it plays a critical role in enhancing biological activity against bacterial pathogens. The incorporation occurs during nonribosomal peptide synthesis where specific enzymes recognize and incorporate this modified amino acid into peptide chains.
Research indicates that the presence of 3-methylglutamic acid significantly influences the pharmacological properties of these antibiotics, improving their efficacy against resistant strains of bacteria such as Staphylococcus aureus .
These properties are essential for understanding its behavior in biological systems and during chemical reactions.
3-Methylglutamic acid has several scientific applications:
These applications underscore its significance in both basic research and clinical settings, highlighting its role in advancing therapeutic strategies against various diseases.
3-Methylglutamic acid (3-MGA, C₆H₁₁NO₄) is a non-proteinogenic amino acid characterized by a glutamate backbone with a methyl group (-CH₃) at the C3 position. This modification generates two chiral centers (C2 and C3), resulting in four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). The threo isomers (where C2 and C3 substituents are syn) and erythro isomers (where they are anti) exhibit distinct biochemical activities. Notably, the (2S,3R)-threo isomer is biosynthetically incorporated into nonribosomal lipopeptides like daptomycin and calcium-dependent antibiotics (CDAs), where its stereochemistry is critical for bioactivity [3] [10]. The absolute configuration profoundly influences molecular recognition; for example, the glutamate transporter EAAT2 selectively binds (2S,3R)-3-MGA over other isomers [5].
Table 1: Stereoisomers of 3-Methylglutamic Acid
Isomer | Configuration | Relative Orientation | Biochemical Relevance |
---|---|---|---|
(2S,3R) | threo | syn | Natural form in lipopeptides; EAAT2/4 inhibitor [5] [10] |
(2S,3S) | erythro | anti | Not incorporated in lipopeptides [10] |
(2R,3R) | threo | syn | Low activity in biological systems [5] |
(2R,3S) | erythro | anti | Minimal transporter inhibition [5] |
3-MGA is a white to off-white crystalline powder with a molecular weight of 161.16 g/mol. Predicted properties include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR (500 MHz, D₂O) of 3-MGA reveals distinct signals for the C3 methyl group (δ 1.28 ppm, doublet) and methine protons (C3-H: δ 2.38 ppm; C2-H: δ 3.62 ppm). The C3 methyl coupling with C3-H (J = 7.0 Hz) confirms the threo configuration in natural isolates [7] [2]. ¹³C-NMR identifies C3 (δ 32.5 ppm), C4 (δ 178.2 ppm), and the methyl carbon (δ 19.1 ppm) [7].
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows a characteristic [M+H]⁺ peak at m/z 162.1. Fragmentation includes losses of H₂O (m/z 144) and CO₂ (m/z 118) [2]. Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) aids in detecting 3-MGA in biological matrices, with key fragments at m/z 246 [M]⁺ and 217 [M-CH₃]⁺ [2] [9].
Infrared (IR) Spectroscopy:IR spectra show O-H/N-H stretches (2500–3500 cm⁻¹), C=O stretches (1720 cm⁻¹ for carboxylic acid), and C-H bends (1375 cm⁻¹ for methyl groups) [6].
Table 2: Key NMR Parameters for 3-Methylglutamic Acid
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.28 | Doublet | C3-CH₃ |
¹H | 2.38 | Multiplet | C3-H |
¹H | 3.62 | Triplet | C2-H |
¹³C | 32.5 | - | C3 |
¹³C | 19.1 | - | C3-CH₃ |
Chemical Synthesis:Racemic threo-3-MGA is synthesized via stereoselective alkylation of glutamate Schiff bases or catalytic hydrogenation of precursors like 3-methylenepyroglutamic acid [5] [6]. Asymmetric methods employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to access enantiopure isomers [5].
Biosynthesis:In Streptomyces, the (2S,3R)-3-MGA residue is produced via a two-step pathway:
Derivatization:
Table 3: Synthetic and Biosynthetic Routes to 3-Methylglutamic Acid
Method | Key Steps | Stereoselectivity | Yield/Reference |
---|---|---|---|
Asymmetric Alkylation | Alkylation of Evans’ chiral auxiliary; hydrolysis | Up to 98% ee (2S,3R) | 60–70% [5] |
Biocatalytic Methylation | GlmT: SAM + α-ketoglutarate → (3R)-methyl-2-oxoglutarate | 100% (3R) | Quantitative [10] |
Enzymatic Transamination | IlvE: (3R)-methyl-2-oxoglutarate → (2S,3R)-3-MGA | 100% (2S,3R) | >90% [10] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: